molecular formula C10H22N2O2 B111910 Tert-butyl 4-aminobutyl(methyl)carbamate CAS No. 144222-23-1

Tert-butyl 4-aminobutyl(methyl)carbamate

Cat. No. B111910
M. Wt: 202.29 g/mol
InChI Key: CIZQQISFIQZTDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobutyl(methyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE .


Synthesis Analysis

The synthesis of Tert-butyl 4-aminobutyl(methyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-aminobutyl(methyl)carbamate is represented by the InChI code: 1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-aminobutyl(methyl)carbamate is a clear colorless to light yellow liquid . It has a predicted boiling point of 292.9±23.0 °C, a density of 0.984 g/mL at 20 °C, and a refractive index of n 20/D 1.460 . It is soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Synthesis of Tert-Butyl Carbamate Derivatives

Tert-butyl 4-aminobutyl(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its role in the synthesis of omisertinib (AZD9291), a compound used in cancer therapy, through a three-step process involving acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017). Similarly, Easton et al. (1991) explored N-methylation of carbamate derivatives of α-amino acids, which involved tert-butyl perbenzoate in the presence of copper(II) octanoate, indicating its relevance in organic synthesis (Easton, Kociuba, & Peters, 1991).

Use in Organic Synthesis

Lebel and Leogane (2005) described a one-pot Curtius rearrangement for the formation of tert-butyl carbamates, demonstrating its use in creating protected amino acids and other complex organic molecules (Lebel & Leogane, 2005). Guijarro et al. (1996) and Sieburth et al. (1996) both utilized tert-butyl carbamates in the creation of functionalized carbamates and α-alkyl-α-aminosilanes, respectively, highlighting the versatility of this compound in various chemical transformations (Guijarro, Ortiz, & Yus, 1996); (Sieburth, Somers, & O'hare, 1996).

Safety And Hazards

Tert-butyl 4-aminobutyl(methyl)carbamate is classified as a dangerous substance. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQQISFIQZTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373349
Record name tert-Butyl (4-aminobutyl)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminobutyl(methyl)carbamate

CAS RN

144222-23-1
Record name 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144222-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-aminobutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester
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